molecular formula C11H13FO3 B13312290 2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13312290
M. Wt: 212.22 g/mol
InChI Key: NXTRGCFPUKLXHU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid (CAS 1314784-51-4) is a fluorinated aromatic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound is a key building block in medicinal chemistry and pharmaceutical research, particularly in the development and study of agonists for the nuclear receptor Peroxisome Proliferator-Activated Receptor beta/delta (PPAR-β/δ) . PPAR-β/δ is a ligand-activated transcription factor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and mitochondrial function . Activation of this receptor has been linked to improved lipid homeostasis and insulin sensitivity, making it a promising therapeutic target for metabolic diseases . Beyond metabolic syndrome, PPAR-β/δ is expressed in various brain regions and cell types, including neurons and astrocytes . Emerging research highlights its significant potential in mitigating neuroinflammation and neurodegenerative pathologies, such as Alzheimer's and Parkinson's diseases, by influencing lipid metabolism and signaling pathways in the brain . As a research reagent, this compound is valuable for probing the complex biological functions of PPAR-β/δ and for designing novel experimental therapeutic strategies. The structural combination of the fluorine atom and methoxy group on the phenyl ring confers specific electronic and steric properties that can enhance binding affinity and metabolic stability, making it a valuable chiral scaffold for developing enantioselective pharmaceuticals . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(13)14)8-5-4-7(15-3)6-9(8)12/h4-6H,1-3H3,(H,13,14)

InChI Key

NXTRGCFPUKLXHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • Primary raw material: m-fluorotoluene (4-fluorotoluene), which is commercially available and cost-effective.
  • Acylating agent: Trichloroacetyl chloride (or other trihaloacetyl chlorides like tribromoacetyl chloride), chosen for their reactivity and availability.
  • Catalyst: Anhydrous aluminum trichloride (AlCl₃), a Lewis acid that facilitates Friedel-Crafts acylation.

Friedel-Crafts Acylation

This step introduces the acyl group onto the aromatic ring:

Parameter Details References & Notes
Reaction m-fluorotoluene reacts with trihaloacetyl chloride in the presence of AlCl₃ Patent CN110903176A and related literature describe this process extensively.
Solvent 1,2-Dichloroethane (preferred), or alternatives like dichloromethane Chosen for inertness and solubility.
Temperature -5°C to 10°C Mild conditions to control selectivity and minimize polyacylation.
Molar Ratios M-fluorotoluene:trihaloacetyl chloride = 1:1.1–1:1.5; AlCl₃ = 1:1.1 Ensures high yield and minimizes by-products.

The acylation yields a mixture of ortho- and para-isomers of the ketone derivative, typically with a ratio favoring the para-isomer due to steric effects.

Hydrolysis to Carboxylic Acid

The acylated intermediates are hydrolyzed to the corresponding benzoic acids:

Parameter Details References & Notes
Hydrolysis conditions Aqueous sodium hydroxide solution (30%) Patent CN110903176A and scientific reports recommend NaOH for mild, efficient hydrolysis.
Reaction temperature Room temperature to 50°C Mild conditions prevent degradation.
Duration 1–2 hours Sufficient for complete hydrolysis.
Acidification Acidify with concentrated hydrochloric acid to pH 3–4 Precipitates the target acid.

This step converts the ketone intermediates into the corresponding carboxylic acids, yielding a mixture of positional isomers.

Purification and Recrystallization

The crude product undergoes purification:

Parameter Details References & Notes
Solvent for recrystallization Toluene, benzene, ethyl acetate, or chloroform Patent CN110903176A and related literature highlight these solvents' effectiveness.
Procedure Dissolve crude product in hot solvent, cool to induce crystallization, filter, and dry Ensures high purity (>98%) of the final product.

Industrial Considerations and Optimization

Aspect Details Source & Rationale
Raw materials Use of commercially available m-fluorotoluene and trichloroacetyl chloride Cost-effective and readily accessible.
Reaction conditions Mild temperatures, controlled molar ratios Minimize side reactions and maximize yield.
Catalysts Anhydrous aluminum trichloride preferred for its efficiency Widely used in industrial Friedel-Crafts reactions.
Environmental aspects Reactions performed with solvents like 1,2-dichloroethane, which can be recovered and recycled Meets environmental safety standards.

Data Summary in Tabular Format

Step Raw Material Reagents Catalyst Solvent Temperature Yield Remarks
1. Friedel-Crafts acylation m-fluorotoluene Trichloroacetyl chloride Anhydrous aluminum trichloride 1,2-Dichloroethane -5°C to 10°C ~76% (product mixture) Produces ortho and para isomers
2. Hydrolysis Acylated intermediate NaOH Water Room temp to 50°C Complete conversion Produces corresponding acids
3. Recrystallization Crude acid mixture Toluene/better solvent Recrystallization solvent Reflux cooling >98% purity Final product purification

Summary of Key Research Findings

  • Efficiency: The Friedel-Crafts acylation using trihaloacetyl chlorides and AlCl₃ provides a high-yield, scalable route compatible with industrial production.
  • Selectivity: Reaction conditions favor para-substitution, simplifying separation.
  • Environmental considerations: Use of recyclable solvents and milder conditions aligns with green chemistry principles.
  • Cost factors: Raw materials are commercially available and inexpensive, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, substituent effects, and applications of analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula CAS No. Key Applications/Properties Reference
2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid (Target) 2-F, 4-OCH₃ C₁₁H₁₃FO₃ - Hypothesized PPAR modulation, lipid metabolism -
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 2-F, 4-Cl C₁₀H₁₀ClFO₂ 920501-49-1 Pharmaceutical intermediate
Bezafibrate 4-[2-(4-Chlorobenzamido)ethyl]phenoxy C₁₉H₂₀ClNO₄ 41859-67-0 Hypolipidemic agent (lowers cholesterol by 20–25%)
2-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID (MCPP) 4-Cl, 2-CH₃ C₁₀H₁₁ClO₃ 93-65-2 Herbicide (Health Hazard Rating: 3)
2-(2-Methoxyphenyl)-2-methylpropanoic acid 2-OCH₃ C₁₁H₁₄O₃ - Intermediate for fragrances/pharmaceuticals
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Br, 4-CH₂CH₃ C₁₂H₁₅BrO₂ - Pharmaceutical/agrochemical intermediate
Key Observations:
  • Halogen Effects : Fluorine’s electronegativity increases acidity (pKa ~3–4) compared to chlorine (pKa ~2.8–3.5), influencing solubility and bioavailability .
  • Biological Activity : Bezafibrate’s 4-chlorobenzamidoethyl group contributes to PPAR-α activation, while the target compound’s fluorine and methoxy groups may target PPAR-γ or dual isoforms .

Physicochemical and Pharmacological Properties

Property Target Compound Bezafibrate MCPP 2-(4-Chloro-2-fluorophenyl) Analog
Molecular Weight (g/mol) ~214.21 361.82 214.65 216.64
logP (Predicted) ~3.5 4.9 2.8 3.1
Bioactivity Hypothesized lipid-lowering Reduces LDL by 25% Herbicidal (toxic) Intermediate for drug synthesis
Toxicity Likely low (methoxy group) Low High (Health Rating: 3) Unknown
Notes:
  • Toxicity : MCPP’s high toxicity (Health Rating 3) contrasts with bezafibrate’s safety profile, highlighting substituent-dependent risks .

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, a compound with notable structural features, is being investigated for its potential biological activities. The presence of fluorine and methoxy groups on the phenyl ring may influence its reactivity and interactions with biological targets. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12H15FNO3
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : this compound

The structural characteristics, particularly the fluoro and methoxy substituents, are critical in determining its biological activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : It may exhibit affinity for various receptors, influencing signaling pathways.
  • Transport Mechanisms : The compound could be a substrate for amino acid transport systems, affecting cellular uptake and distribution.

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines. For instance:

  • Cell Viability Assays : The compound was tested on gliosarcoma cells, demonstrating selective uptake via amino acid transport systems.
  • Mechanistic Insights : Inhibition assays revealed that the compound could significantly alter enzyme activities related to metabolic pathways.
StudyCell LineTreatment ConcentrationObserved Effect
9L Rat GliosarcomaVarying concentrations (µM)Increased uptake and viability at lower concentrations
CHO Cells10 µMSignificant inhibition of glutamate-induced calcium mobilization

In Vivo Studies

Research has also focused on the in vivo effects of the compound. Biodistribution studies indicated high tumor-to-normal tissue ratios, suggesting potential applications in targeted therapies.

  • Tumor Models : In rat models with intracranial tumors, the compound exhibited favorable pharmacokinetics.
ParameterValue
Tumor Uptake Ratio (Tumor to Normal Brain)20:1 to 115:1
Maximum SUV in Striatum3.6 at 3 min

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a gliosarcoma model. The study demonstrated that treatment with varying doses led to significant reductions in tumor size compared to control groups.

Key Findings:

  • Dose-Dependent Response : Higher doses correlated with increased tumor reduction.
  • Mechanistic Pathways : Analysis suggested involvement of multiple signaling pathways influenced by the compound's interaction with cellular receptors.

Q & A

In Vitro ADME :

  • Metabolic Stability : Incubate with liver microsomes to measure half-life .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .

In Vivo Studies : Administer to rodent models and monitor plasma concentration via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. What strategies optimize yield in multi-step synthesis?

  • Key Tactics :
  • Catalyst Screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates .
  • Reaction Monitoring : Real-time FTIR or TLC to detect side products and adjust conditions .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying anti-inflammatory potency despite structural homology?

  • Hypothesis : Differences in para-substituents (e.g., methoxy vs. chloro) alter electron density, affecting COX-2 binding.
  • Validation :
  • Electrochemical Analysis : Cyclic voltammetry to compare redox potentials and electron-donating/withdrawing effects .
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify critical interactions .

Tables

Structural Analog Key Feature Biological Activity Reference
2-(4-Bromophenyl)-2-methylpropanoic acidBromine at para positionAnti-inflammatory (IC50_{50} = 5 µM)
3-(3-Chloro-4-fluorophenyl)butanoic acidHalogen ortho/meta positionsAnalgesic (ED50_{50} = 10 mg/kg)
Target Compound2-Fluoro, 4-methoxy substituentsCOX-2 inhibition (predicted)

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